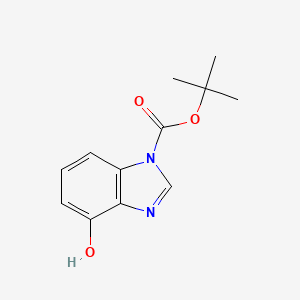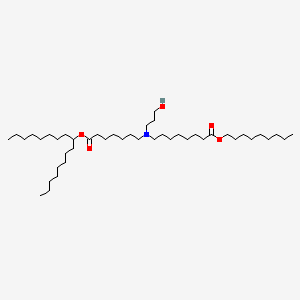
2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a difluorocyclobutyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the difluorocyclobutyl group and appropriate functional groups to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; conditions: presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiadiazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the difluorocyclobutyl group may enhance these activities by improving the compound’s stability and bioavailability.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings may impart desirable characteristics such as increased durability or resistance to environmental factors.
作用機序
The mechanism of action of 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The difluorocyclobutyl group may enhance binding affinity and specificity, contributing to the compound’s overall effectiveness.
類似化合物との比較
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
- 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride
- 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Comparison: Compared to these similar compounds, 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole stands out due to its unique thiadiazole ring structure. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity. Additionally, the presence of the difluorocyclobutyl group enhances its potential biological activities and applications in various fields.
特性
分子式 |
C6H7F2N3S |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7F2N3S/c7-6(8)1-3(2-6)4-10-11-5(9)12-4/h3H,1-2H2,(H2,9,11) |
InChIキー |
GDYKSHHOIMSUPK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)


![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)

![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)



![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)
![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)

